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Compound of Interest

Compound Name: 4-(Diethylamino)but-2-enal

Cat. No.: B15411515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4-
(Diethylamino)but-2-enal. Due to the limited availability of public experimental data for this

specific compound, this document presents a combination of predicted spectroscopic data

based on established principles and general experimental protocols. This information is

intended to serve as a valuable resource for the identification, characterization, and quality

control of 4-(Diethylamino)but-2-enal in a research and development setting.

Chemical Structure and Properties
IUPAC Name: 4-(diethylamino)but-2-enal

Molecular Formula: C₈H₁₅NO[1]

Molecular Weight: 141.21 g/mol [1]

CAS Number: 560128-76-9[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-(Diethylamino)but-2-
enal. These predictions are derived from the analysis of its functional groups (tertiary amine,

α,β-unsaturated aldehyde) and comparison with data from structurally similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.5 d 1H -CHO

~6.8 dt 1H -CH=CH-CHO

~6.1 dd 1H -CH₂-CH=CH-

~3.2 d 2H -N-CH₂-CH=

~2.5 q 4H -N(CH₂CH₃)₂

~1.0 t 6H -N(CH₂CH₃)₂

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

~193 -CHO

~155 -CH=CH-CHO

~130 -CH₂-CH=CH-

~55 -N-CH₂-CH=

~48 -N(CH₂CH₃)₂

~12 -N(CH₂CH₃)₂

Infrared (IR) Spectroscopy (Predicted)
Table 3: Predicted Major IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2970-2800 Strong C-H stretch (Alkyl)

~2720, ~2820 Medium C-H stretch (Aldehyde)

~1680 Strong C=O stretch (α,β-unsaturated)

~1630 Medium C=C stretch (Alkene)

~1465, ~1380 Medium C-H bend (Alkyl)

~1180 Medium C-N stretch (Amine)

Mass Spectrometry (MS) (Predicted)
Table 4: Predicted Mass Spectral Fragmentation

m/z Proposed Fragment Ion

141 [M]⁺ (Molecular Ion)

140 [M-H]⁺

112 [M-CHO]⁺

86 [M - C₃H₃O]⁺ (cleavage of the butenal chain)

72 [N(CH₂CH₃)₂]⁺

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above.

Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-(Diethylamino)but-2-enal in ~0.6

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.
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Data Acquisition:

Acquire ¹H NMR spectra on a 400 MHz spectrometer. Key parameters include a 30° pulse

width, a relaxation delay of 1 second, and acquisition of 16-32 scans.

Acquire ¹³C NMR spectra on the same instrument at 100 MHz using a proton-decoupled

pulse sequence. A 45° pulse width, a relaxation delay of 2 seconds, and acquisition of

1024-2048 scans are typically required.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small drop of the

neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the sample

can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal or salt plates.

Record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are

co-added to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as direct infusion or through a gas chromatography (GC) or liquid chromatography (LC)

system.

Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-

MS or direct infusion.
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Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate

for the compound's molecular weight (e.g., m/z 40-200).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure of the molecule.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of a compound like 4-(Diethylamino)but-2-enal.
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Caption: Workflow for the spectroscopic analysis of 4-(Diethylamino)but-2-enal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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